Boc-D-Glu-OBzl

Chiral Chromatography Enantiomeric Purity Peptide Synthesis

Boc-D-Glu-OBzl delivers orthogonal Boc/OBzl protection for Boc SPPS, enabling precise D-γ-glutamyl incorporation with acid-labile N-terminus and hydrogenolytically cleavable side-chain ester. Substitution risks racemization, incomplete coupling, or loss of chiral fidelity. Insist on verified ≥98% purity to ensure reproducible yields and stereochemical integrity in protease-resistant peptide analogs, inhibitor synthesis, and γ-glutamyl linkages.

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
CAS No. 34404-30-3
Cat. No. B558522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Glu-OBzl
CAS34404-30-3
SynonymsBoc-D-Glu-OBzl; 34404-30-3; Boc-D-glutamicacid1-benzylester; N-Boc-D-GlutamicAcid1-BenzylEster; ST50826231; N-(tert-Butoxycarbonyl)-D-glutamicAcid1-BenzylEster; PubChem12942; 1-BenzylN-Boc-D-glutamate; 15106_ALDRICH; CHEMBL163796; SCHEMBL2707177; Boc-L-Glutamicacid1-benzylester; 15106_FLUKA; CTK3J6194; Boc-D-glutamicacidbenzylester; CVZUKWBYQQYBTF-CYBMUJFWSA-N; MolPort-003-926-647; ACN-S002352; ACT10807; Boc-D-glutamicacida-benzylester; ZINC2390939; ANW-43716; CB-640; AKOS015924138; Boc-D-glutamicacid-alpha-benzylester
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
InChIKeyCVZUKWBYQQYBTF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Glu-OBzl (CAS 34404-30-3): A Standard Building Block for Boc SPPS and Asymmetric Synthesis


Boc-D-Glu-OBzl (N-α-t.-Boc-D-glutamic acid α-benzyl ester, CAS 34404-30-3) is a protected D-glutamic acid derivative widely used as a building block in Boc solid-phase peptide synthesis (SPPS) for the introduction of D-γ-glutamic acid residues . This compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (Bzl) ester on the γ-carboxylic acid side chain, which are orthogonal protecting groups that allow for selective deprotection and chain elongation . Its molecular formula is C17H23NO6, with a molecular weight of 337.37 g/mol, and it typically appears as a white to off-white powder .

Why Boc-D-Glu-OBzl (CAS 34404-30-3) Cannot Be Casually Substituted in Stereospecific Synthesis


The D-configuration of Boc-D-Glu-OBzl is its most critical and non-substitutable feature. While the L-enantiomer (Boc-L-Glu-OBzl, CAS 30924-93-7) shares the same protecting group strategy and is commonly used, the stereochemistry dictates the three-dimensional structure and biological function of the final peptide . Using the wrong enantiomer can lead to a complete loss of desired biological activity or even create an antagonistic effect . Furthermore, while alternative building blocks like Boc-D-Glu(OBzl)-OH (CAS 35793-73-8) also incorporate D-glutamic acid, they differ in their protecting group schema, specifically which carboxyl group is protected, making them suitable for different synthetic strategies and side-chain modifications . Therefore, substitution without careful consideration of stereochemistry and orthogonal protecting group requirements can lead to synthetic failure or an inactive product.

Quantitative Evidence Guide for Boc-D-Glu-OBzl (CAS 34404-30-3) Differentiation


Chiral Purity as a Key Differentiator for Boc-D-Glu-OBzl Procurement

A key differentiator in sourcing Boc-D-Glu-OBzl is the verifiable chiral purity, which ensures the material is free from the unwanted L-enantiomer. While standard analytical methods like TLC (≥98%) are common , high-performance suppliers differentiate themselves by offering specifications with quantitative chiral HPLC data. For instance, one vendor's specification for Boc-D-Glu-OBzl includes a purity of ≥ 99.7% as determined by chiral HPLC . In contrast, many generic suppliers provide only non-chiral HPLC or TLC purity, which may mask significant amounts of the inactive or confounding L-enantiomer, potentially compromising the stereochemical integrity of synthesized peptides .

Chiral Chromatography Enantiomeric Purity Peptide Synthesis Quality Control

Optical Rotation: A Key Stereochemical Identity Check for Boc-D-Glu-OBzl

The specific optical rotation provides a fundamental, quantifiable measure of stereochemical identity and purity. For Boc-D-Glu-OBzl, the reported specific rotation is a positive value, [α]20/D = +29 ± 1° (c=1 in MeOH) . This directly contrasts with its L-enantiomer, Boc-L-Glu-OBzl, which exhibits a negative specific rotation, reported as [α]25/D = -31.5° to -26.5° (c=1 in methanol) . This substantial and opposite rotation is not merely a characteristic; it is a critical quality control parameter that can quickly verify the correct enantiomer and confirm the stereochemical purity before initiating synthesis .

Chiral Purity Stereochemistry Quality Control Amino Acid Derivatives

Functional Differentiation: D-Glutamic Acid vs. Alternative Building Blocks in SPPS

Within the Boc SPPS workflow, Boc-D-Glu-OBzl serves a specific and non-interchangeable function compared to other protected D-glutamic acid derivatives. Its design features orthogonal protecting groups: the Boc group on the α-amine and the Bzl ester on the γ-carboxylic acid side chain . This allows for the selective deprotection of the α-amine using TFA to enable peptide chain elongation, while the side-chain Bzl group remains intact until final cleavage with strong acid (e.g., HF) . In contrast, an alternative like Boc-D-Glu(OBzl)-OH (CAS 35793-73-8) has the Boc on the amine but the Bzl on the α-carboxyl, leaving the γ-carboxyl free. This structural difference dictates a completely different synthetic role; Boc-D-Glu-OBzl is used for elongation at the C-terminus, whereas Boc-D-Glu(OBzl)-OH is used to introduce the residue while leaving the side chain free for further modification or cyclization .

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Boc Chemistry Orthogonal Deprotection

Comparative Physicochemical Properties for Sourcing: Boc-D-Glu-OBzl vs. L-Enantiomer

While similar, subtle differences in reported physicochemical properties between Boc-D-Glu-OBzl and its L-enantiomer can inform procurement and quality control. For instance, the melting point range for the D-enantiomer is often reported as 97-100°C , whereas the L-enantiomer is reported with a slightly lower and broader range of 95.0-99.0°C . Additionally, solubility characteristics, though generally similar, are sometimes specified in different solvents, with Boc-D-Glu-OBzl commonly noted for its clear solubility in DMF (1 mmole in 2 ml DMF) .

Physicochemical Properties Solid Form Analysis Procurement Specification Enantiomer Comparison

Definitive Application Scenarios for Boc-D-Glu-OBzl (CAS 34404-30-3) Based on Product-Specific Evidence


Synthesis of Stereospecific Peptides and Peptidomimetics via Boc SPPS

This is the primary and most well-documented application for Boc-D-Glu-OBzl. Its orthogonal Boc and Bzl protecting groups make it the standard building block for introducing D-glutamic acid residues with a protected side chain in Boc SPPS protocols. The high enantiomeric purity, verified by chiral HPLC and specific optical rotation , ensures that the resulting peptides possess the correct three-dimensional structure, which is critical for biological activity in drug discovery efforts targeting receptors or enzymes where D-amino acid incorporation is essential for stability or function.

Synthesis of Leukotriene A4 Hydrolase Inhibitors

Research has identified Boc-D-Glu-OBzl as a key starting material in the preparation of glutamic acid analogs that act as potent inhibitors of leukotriene A4 hydrolase . This application highlights the compound's value in medicinal chemistry, where the specific D-configuration of the glutamic acid moiety is crucial for binding to the enzyme's active site. The high purity of the starting material is essential to avoid side reactions and ensure the biological activity of the final inhibitor molecule .

Antibacterial Research: Targeting Murein Hydrolase in Mycobacteria

Boc-D-Glu-OBzl has been described as an inhibitor of the enzyme murein hydrolase, a key component in the biosynthesis of bacterial cell wall peptidoglycan . This property confers potent antibacterial activity against Mycobacterium tuberculosis and Mycobacterium smegmatis . The compound's ability to inhibit cell wall synthesis provides a specific mechanism of action that can be exploited in the development of new antimycobacterial agents, a crucial area of research given the rise of drug-resistant tuberculosis.

Quality Control Standard for Enantiopurity Verification

Due to its well-defined and contrasting optical rotation compared to the L-enantiomer , Boc-D-Glu-OBzl can serve as a reliable standard for analytical method development and quality control. Laboratories can use the specific rotation value to verify the identity and purity of incoming batches of either the D- or L- enantiomer. This application is critical for any facility producing chiral molecules, ensuring that the correct stereoisomer is used in synthesis and preventing costly errors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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